Cas no 6284-98-6 (1-Nitro-4-(tert-pentyl)benzene)

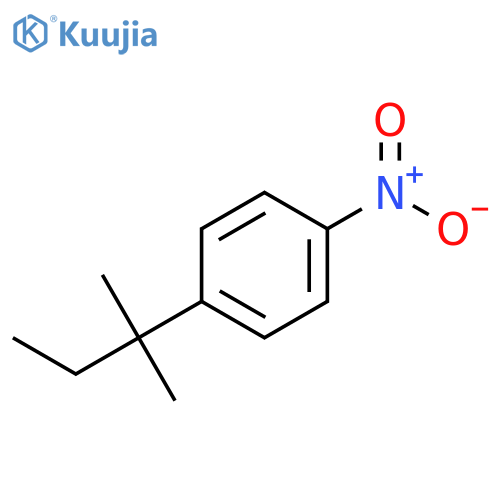

6284-98-6 structure

商品名:1-Nitro-4-(tert-pentyl)benzene

1-Nitro-4-(tert-pentyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Nitro-4-(tert-pentyl)benzene

- 1-(2-methylbutan-2-yl)-4-nitrobenzene

- 1-tert-pentyl-4-nitrobenzene

- Benzene,1-(1,1-dimethylpropyl)-4-nitro-

- 1-Nitro-4-tert-pentyl-benzol

- 4-Nitro-1-tert.-amyl-benzol

- p-nitro-tert-amylbenzene

- p-t-amyl-nitrobenzene radical

- p-tert-amylnitrobenzene

- MFCD23135369

- 6284-98-6

- 1-(2-METHYLBUTAN-2-YL)-4-NITRO-BENZENE

- NSC-5531

- p-t-amyl-nitro-benzene

- NSC 5531

- NSC5531

- SCHEMBL6223902

- DA-29016

- DTXSID70212017

- F73305

-

- インチ: InChI=1S/C11H15NO2/c1-4-11(2,3)9-5-7-10(8-6-9)12(13)14/h5-8H,4H2,1-3H3

- InChIKey: LLLHRFJRKDQEIY-UHFFFAOYSA-N

- ほほえんだ: CCC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 193.11000

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- PSA: 45.82000

- LogP: 3.80560

1-Nitro-4-(tert-pentyl)benzene セキュリティ情報

1-Nitro-4-(tert-pentyl)benzene 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1-Nitro-4-(tert-pentyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EM9Y-1g |

1-(2-methylbutan-2-yl)-4-nitro-benzene |

6284-98-6 | 95% | 1g |

$558.00 | 2024-04-22 | |

| Aaron | AR00EMIA-1g |

1-(2-methylbutan-2-yl)-4-nitro-benzene |

6284-98-6 | 95% | 1g |

$586.00 | 2025-02-13 | |

| Alichem | A019089545-1g |

1-Nitro-4-(tert-pentyl)benzene |

6284-98-6 | 95% | 1g |

$634.28 | 2023-09-01 | |

| 1PlusChem | 1P00EM9Y-250mg |

1-(2-methylbutan-2-yl)-4-nitro-benzene |

6284-98-6 | 95% | 250mg |

$201.00 | 2024-04-22 | |

| Aaron | AR00EMIA-250mg |

1-(2-methylbutan-2-yl)-4-nitro-benzene |

6284-98-6 | 95% | 250mg |

$217.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739451-1g |

1-Nitro-4-(tert-pentyl)benzene |

6284-98-6 | 98% | 1g |

¥4477.00 | 2024-05-06 | |

| abcr | AB587910-1g |

1-Nitro-4-(tert-pentyl)benzene; . |

6284-98-6 | 1g |

€880.50 | 2024-07-20 | ||

| Crysdot LLC | CD12050781-1g |

1-Nitro-4-(tert-pentyl)benzene |

6284-98-6 | 95+% | 1g |

$772 | 2024-07-24 | |

| Aaron | AR00EMIA-100mg |

1-(2-methylbutan-2-yl)-4-nitro-benzene |

6284-98-6 | 95% | 100mg |

$129.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739451-100mg |

1-Nitro-4-(tert-pentyl)benzene |

6284-98-6 | 98% | 100mg |

¥1134.00 | 2024-05-06 |

1-Nitro-4-(tert-pentyl)benzene 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

6284-98-6 (1-Nitro-4-(tert-pentyl)benzene) 関連製品

- 10342-59-3(1-Nitro-4-n-propylbenzene)

- 6921-44-4(1-Cyclopropyl-4-nitrobenzene)

- 3282-56-2(1-tert-Butyl-4-nitrobenzene)

- 4237-40-5(1-Sec-Butyl-4-nitrobenzene)

- 10342-60-6(Benzene,1-(2-methylpropyl)-4-nitro-)

- 736-30-1(1,2-Bis(4-nitrophenyl)ethane)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6284-98-6)1-Nitro-4-(tert-pentyl)benzene

清らかである:99%/99%

はかる:250mg/1g

価格 ($):181/487